

Application Notes and Protocols for Texas Red™

Labeling of Oligonucleotides

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B7765191*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red™ is a red-emitting fluorescent dye widely utilized in molecular biology and biotechnology for labeling oligonucleotides. Its bright fluorescence, good photostability, and distinct spectral properties make it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and real-time PCR.[1][2] This document provides detailed protocols for the labeling of oligonucleotides with **Texas Red™** and its derivatives, purification of the labeled product, and its application in techniques such as Fluorescence In Situ Hybridization (FISH).

Texas Red™ is commonly available as an N-succinimidyl (NHS) ester or sulfonyl chloride derivative, which readily reacts with primary amine groups.[1][2] Therefore, oligonucleotides are typically synthesized with an amino-modifier at the desired position (5', 3', or internal) to facilitate covalent attachment of the dye. The resulting **Texas Red™**-labeled oligonucleotide can be used as a probe in a variety of in vivo and in vitro research and diagnostic applications.
[1]

Spectral Properties and Characteristics

Proper experimental design requires a thorough understanding of the spectral properties of **Texas Red™**. These properties are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~595 nm	
Emission Maximum (λ_{em})	~615 nm	
Molar Extinction Coefficient	~85,000 $\text{cm}^{-1}\text{M}^{-1}$ at 596 nm	
Recommended Quencher	BHQ-2	

Note: For multicolor experiments, **Texas Red™** has good spectral separation from green fluorophores like FITC. For applications requiring enhanced brightness and photostability, Alexa Fluor™ 594 can be considered as an alternative with similar spectral characteristics.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with **Texas Red™-X**, NHS Ester

This protocol describes the conjugation of an amine-modified oligonucleotide with a **Texas Red™-X**, NHS ester. The 'X' in **Texas Red™-X** refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the NHS ester, which can improve labeling efficiency and reduce potential interactions between the dye and the oligonucleotide.

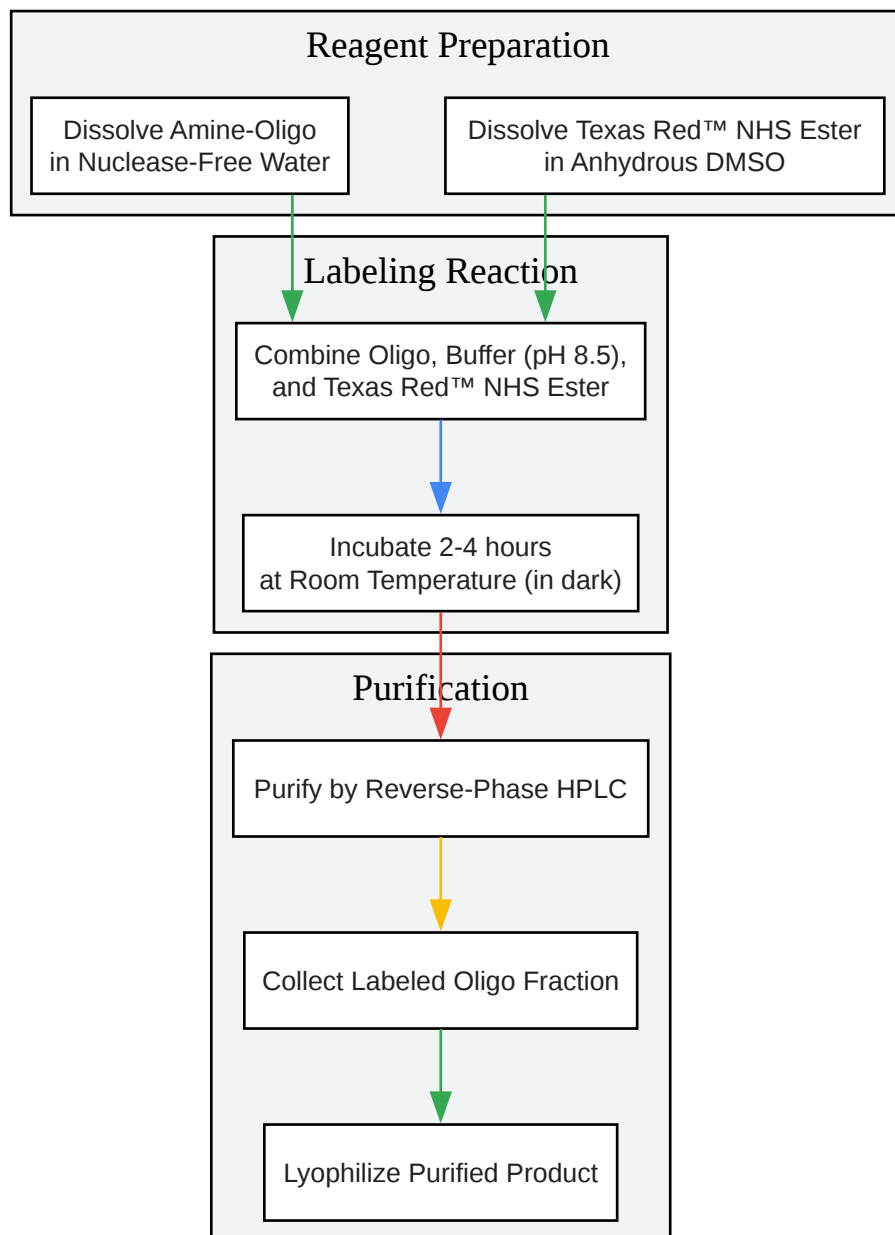
Materials:

- Amine-modified oligonucleotide (lyophilized)
- **Texas Red™-X**, Succinimidyl Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Nuclease-free water
- Microcentrifuge tubes
- Pipettes and nuclease-free tips

Procedure:

- Oligonucleotide Preparation:
 - Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
 - Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm (A₂₆₀).
- **Texas Red**TM-X, NHS Ester Preparation:
 - Warm the vial of **Texas Red**TM-X, NHS ester to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution by dissolving the **Texas Red**TM-X, NHS ester in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the following:
 - 10 µL of 1 mM amine-modified oligonucleotide
 - 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)
 - 10 µL of 10 mM **Texas Red**TM-X, NHS ester in DMSO
 - Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. For optimal results, incubation can be extended overnight.
- Stopping the Reaction (Optional):
 - The reaction can be stopped by adding hydroxylamine to a final concentration of 1.5 M and incubating for 1 hour at room temperature. However, for subsequent purification by HPLC, this step is often omitted.

Workflow for Oligonucleotide Labeling with Texas Red™ NHS Ester



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Caption: Workflow of **Texas Red™** labeling of an amine-modified oligonucleotide.

Protocol 2: Purification of Texas Red™-Labeled Oligonucleotides by Reverse-Phase HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying **Texas Red™**-labeled oligonucleotides to separate the labeled product from unlabeled oligonucleotides and free dye. Reverse-phase HPLC separates molecules based on their hydrophobicity, and the addition of the hydrophobic **Texas Red™** dye allows for efficient separation.

Materials and Equipment:

- HPLC system with a UV detector
- Reverse-phase C18 column
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile
- Nuclease-free water

Procedure:

- Sample Preparation:
 - After the labeling reaction, dilute the reaction mixture with Mobile Phase A.
- HPLC Conditions:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
 - Inject the diluted sample onto the column.
 - Elute the sample using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 65% acetonitrile over 30 minutes.
 - Monitor the elution at 260 nm (for the oligonucleotide) and ~595 nm (for **Texas Red™**).

- Fraction Collection and Analysis:
 - The unlabeled oligonucleotide will elute first, followed by the **Texas Red™**-labeled oligonucleotide, and finally the free dye.
 - Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~595 nm.
 - Confirm the purity of the collected fractions by analytical HPLC.
- Desalting and Lyophilization:
 - Remove the volatile TEAA buffer and acetonitrile by lyophilization.
 - Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer for storage.

Parameter	Condition	Reference
Column	Reverse-Phase C18	
Mobile Phase A	0.1 M TEAA, pH 7.0	
Mobile Phase B	Acetonitrile	
Gradient	5-95% Acetonitrile over 30 minutes	
Detection	260 nm and ~595 nm	

Application: Fluorescence In Situ Hybridization (FISH)

Texas Red™-labeled oligonucleotides are excellent probes for FISH, a technique used to visualize specific DNA or RNA sequences within cells or tissues.

Protocol 3: General Workflow for FISH using a Texas Red™-Labeled Oligonucleotide Probe

Materials:

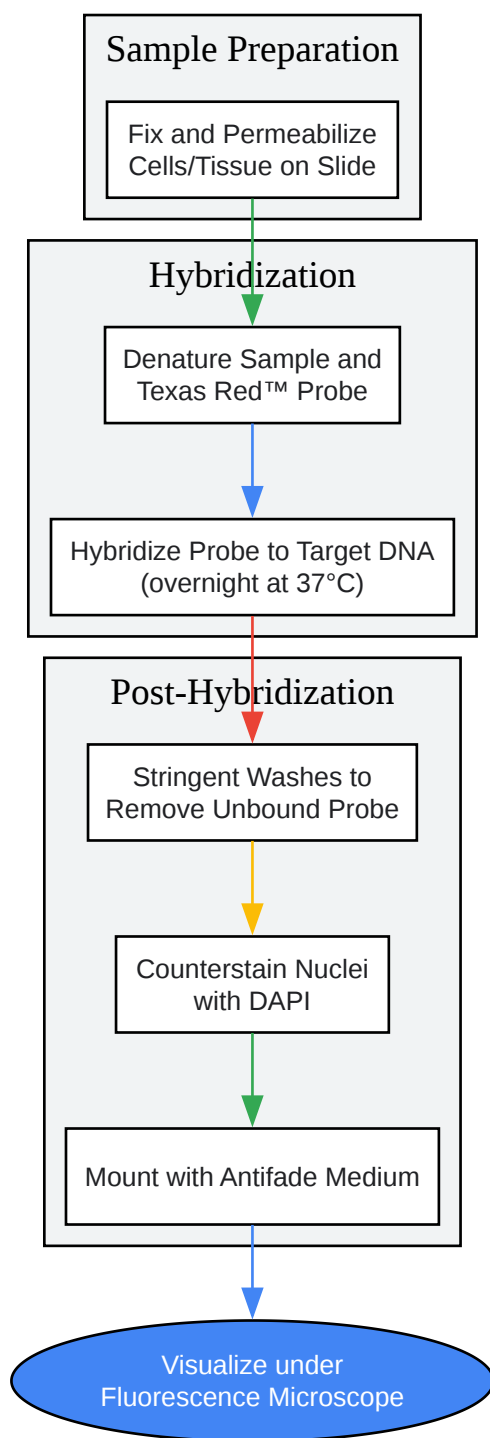
- Fixed cells or tissue sections on microscope slides
- **Texas Red™**-labeled oligonucleotide probe
- Hybridization buffer (containing formamide and SSC)
- Wash buffers (e.g., SSC solutions of varying concentrations)
- DAPI counterstain
- Antifade mounting medium
- Fluorescence microscope with appropriate filters

Procedure:

- Sample Preparation:
 - Prepare and fix the cells or tissue on slides according to standard protocols.
- Pretreatment:
 - Permeabilize the cells to allow probe entry (e.g., with pepsin or proteinase K).
 - Dehydrate the sample through an ethanol series.
- Denaturation:
 - Denature the target DNA in the sample and the probe DNA simultaneously by heating the slide with the probe in hybridization buffer at 75-85°C for 5-10 minutes.
- Hybridization:
 - Incubate the slide at 37°C for 2-16 hours in a humidified chamber to allow the probe to anneal to its complementary target sequence.
- Post-Hybridization Washes:

- Wash the slides in a series of increasingly stringent wash buffers (e.g., decreasing SSC concentration and increasing temperature) to remove unbound and non-specifically bound probes.
- Counterstaining and Mounting:
 - Stain the nuclei with DAPI.
 - Mount the coverslip using an antifade mounting medium.
- Visualization:
 - Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and **Texas Red™** (red).

Fluorescence In Situ Hybridization (FISH) Workflow



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Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Quantitative Data Summary

Parameter	Observation	Implication	Reference
Labeling Chemistry	NHS ester reaction with primary amines.	Requires amine-modified oligonucleotides for conjugation.	
Purification Method	Reverse-Phase HPLC is highly recommended.	Efficiently separates labeled product from unlabeled oligo and free dye due to the hydrophobicity of Texas Red™.	
Photostability	Good photostability in buffer and antifade conditions.	Suitable for applications requiring extended imaging times.	
Alternative Dyes	Alexa Fluor™ 594 offers improved brightness and photostability.	For demanding applications where signal intensity and photostability are critical, Alexa Fluor™ 594 may be a better choice.	

Conclusion

Texas Red™ remains a robust and reliable fluorescent dye for oligonucleotide labeling. The protocols provided herein offer a comprehensive guide for researchers to successfully label, purify, and utilize **Texas Red™**-conjugated oligonucleotides in various molecular biology applications. Careful consideration of the dye's spectral properties and appropriate purification methods are crucial for obtaining high-quality results.

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References

- 1. Texas Red Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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